6-(4-fluorophenyl)-4H,5H-[1,2,3]triazolo[1,5-a]pyrazin-4-one
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Overview
Description
6-(4-fluorophenyl)-4H,5H-[1,2,3]triazolo[1,5-a]pyrazin-4-one is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields, including medicinal chemistry and materials science. This compound features a triazolo[1,5-a]pyrazine core, which is known for its stability and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-fluorophenyl)-4H,5H-[1,2,3]triazolo[1,5-a]pyrazin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-fluorobenzylamine with a suitable triazole precursor in the presence of a cyclizing agent. The reaction is often carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the triazolo[1,5-a]pyrazine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable .
Chemical Reactions Analysis
Types of Reactions
6-(4-fluorophenyl)-4H,5H-[1,2,3]triazolo[1,5-a]pyrazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced triazolo[1,5-a]pyrazine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
6-(4-fluorophenyl)-4H,5H-[1,2,3]triazolo[1,5-a]pyrazin-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 6-(4-fluorophenyl)-4H,5H-[1,2,3]triazolo[1,5-a]pyrazin-4-one involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it has been shown to inhibit bacterial growth by targeting bacterial enzymes essential for cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydropyrazolo[1,5-a]pyrazin-4-one:
Pyrazolo[1,5-a]pyrimidines: Known for their optical properties and used in materials science.
Uniqueness
6-(4-fluorophenyl)-4H,5H-[1,2,3]triazolo[1,5-a]pyrazin-4-one is unique due to its specific substitution pattern and the presence of a fluorine atom, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
6-(4-fluorophenyl)-5H-triazolo[1,5-a]pyrazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN4O/c12-8-3-1-7(2-4-8)9-6-16-10(5-13-15-16)11(17)14-9/h1-6H,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDKJRTWAKBSEPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN3C(=CN=N3)C(=O)N2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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